3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide compounds often starts from benzoic acid or its derivatives and amine derivatives . In a study, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The chemical reactions involving benzamide compounds can be complex due to the presence of multiple reactive sites. For instance, in the synthesis of benzamide compounds, the selective acylation of amines can lead to parallel by-products and serial by-products .Scientific Research Applications
Stereoselective Synthesis and Antibacterial Applications
Fluorinated compounds are often investigated for their unique chemical properties and potential applications in medicine. For example, the stereoselective synthesis of certain fluorinated intermediates has been explored for their use in developing antibiotics targeting respiratory tract infections caused by multidrug-resistant organisms (Lall et al., 2012). This research demonstrates the broader interest in utilizing fluorinated compounds to address healthcare challenges.
Fluorinated Compounds in Cancer Research
The impact of fluorination on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors indicates the importance of fluorinated compounds in developing cancer treatments. Changes in molecular structure, including fluorination, can significantly affect a compound's stability and efficacy in vivo (Teffera et al., 2013). This research area exemplifies how specific modifications, such as fluorination, are crucial for optimizing therapeutic agents.
Fluorinated Heterocycles in Drug Development
The exploration of fluorinated heterocycles, like 2-fluoro-1,4-benzoxazines, highlights the synthetic versatility and potential pharmacological importance of fluorinated compounds. These studies contribute to the development of novel therapeutic agents with improved activity and selectivity (Meiresonne et al., 2015).
Fluorine's Role in Enhancing Molecular Properties
Research on the chemoselectivity in fluorocyclization of o-styryl benzamides with hypervalent fluoroiodane reagents illustrates the nuanced roles fluorine atoms can play in modifying chemical reactions and enhancing desired outcomes, such as the formation of novel molecular structures (Yan et al., 2016).
Properties
IUPAC Name |
3-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-5-3-4-10(8-11)12(16)15-9-13(17)6-1-2-7-13/h3-5,8,17H,1-2,6-7,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHSSTYUZZAKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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